molecular formula C20H21N3O2 B11273862 2-(4-Ethylphenoxy)-3-(morpholin-4-yl)quinoxaline

2-(4-Ethylphenoxy)-3-(morpholin-4-yl)quinoxaline

Cat. No.: B11273862
M. Wt: 335.4 g/mol
InChI Key: PHSVMGZPEVLFGX-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-3-(morpholin-4-yl)quinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of an ethylphenoxy group and a morpholinyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-3-(morpholin-4-yl)quinoxaline typically involves the reaction of 2-chloro-3-(morpholin-4-yl)quinoxaline with 4-ethylphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the ethylphenoxy group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylphenoxy or morpholinyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoxaline ring.

    Reduction: Reduced forms of the quinoxaline ring.

    Substitution: Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

2-(4-Ethylphenoxy)-3-(morpholin-4-yl)quinoxaline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-3-(morpholin-4-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenoxy)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide
  • 2-(4-Ethylphenoxy)-N’-[(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene]acetohydrazide

Uniqueness

2-(4-Ethylphenoxy)-3-(morpholin-4-yl)quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-[3-(4-ethylphenoxy)quinoxalin-2-yl]morpholine

InChI

InChI=1S/C20H21N3O2/c1-2-15-7-9-16(10-8-15)25-20-19(23-11-13-24-14-12-23)21-17-5-3-4-6-18(17)22-20/h3-10H,2,11-14H2,1H3

InChI Key

PHSVMGZPEVLFGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2N4CCOCC4

Origin of Product

United States

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